4-Decylcyclohexanone
Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
Cyclohexanone derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. For instance, the selective hydrogenation of phenol derivatives to cyclohexanones using Pd nanoparticles supported on carbon nitride showcases the potential of these compounds in industrial applications, such as the production of polyamides (Wang et al., 2011). Furthermore, cyclohexanone derivatives are pivotal in the synthesis of cis-4-Propylcyclohexanol, a critical intermediate for liquid crystal displays, highlighting the integration of cyclohexanone derivatives in advanced manufacturing processes (Wu et al., 2022).
Materials Science
In the realm of materials science, cyclohexanone derivatives have been explored for their gelation properties and photopolymerization potential. Novel macrocyclic diacetylene compounds derived from L-glutamic acid and trans-1,4-cyclohexanediol exhibit gelation abilities and photopolymerizability, suggesting their utility in creating structured materials with potential applications in electronics and photonics (Nagasawa et al., 2011).
Catalysis
Cyclohexanone derivatives also play a crucial role in catalysis. The development of cobalt-based catalysts for the hydrodeoxygenation of lignin-derived phenols to cyclohexanols exemplifies the contribution of cyclohexanone derivatives to sustainable chemistry, offering pathways for the valorization of lignin and the production of renewable chemicals (Liu et al., 2017).
Environmental and Corrosion Studies
Investigations into the corrosion inhibition properties of cyclohexanone derivatives, such as 2-cyclohexenylcyclohexanone for carbon steel in acidic solutions, underscore the environmental applications of these compounds, offering insights into protective strategies against material degradation (Ostapenko et al., 2014).
properties
IUPAC Name |
4-decylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h15H,2-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIQWIMFIXEXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CCC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decylcyclohexanone |
Synthesis routes and methods
Procedure details
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